H-Pro-gly-gly-OH

Description

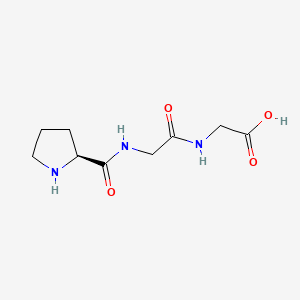

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(pyrrolidine-2-carbonylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c13-7(11-5-8(14)15)4-12-9(16)6-2-1-3-10-6/h6,10H,1-5H2,(H,11,13)(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAQQNHQZBOWFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7561-25-3 | |

| Record name | NSC97937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

The Significance of Tripeptide Scaffolds in Biochemical and Biomaterials Science

Tripeptides, short chains of three amino acids, represent fundamental building blocks in the vast landscape of peptide science. Their importance lies in their inherent simplicity, which allows for systematic studies of structure-function relationships, while still exhibiting significant biological activity and the capacity for self-assembly. nih.govmdpi.com These characteristics make them ideal scaffolds for constructing more complex biomaterials and therapeutic agents. nih.govchemimpex.com

In biochemical science, tripeptide scaffolds are instrumental in research related to protein folding, enzyme kinetics, and cellular signaling pathways. chemimpex.com For instance, specific tripeptide sequences can mimic the binding domains of larger proteins, allowing researchers to probe and modulate protein-protein interactions. mdpi.com The well-defined structures of tripeptides also serve as excellent models for investigating the forces that govern peptide and protein stability.

In the field of biomaterials, tripeptides are increasingly utilized for the "bottom-up" design of functional materials. nih.gov Their ability to self-assemble into higher-order structures like nanofibers, hydrogels, and scaffolds is of particular interest for tissue engineering and drug delivery applications. nih.govresearchgate.net These peptide-based materials can be engineered to be biocompatible and biodegradable, and their properties can be tuned by altering the amino acid sequence. nih.gov For example, the incorporation of specific tripeptide motifs, such as the well-known Arginine-Glycine-Aspartic acid (RGD) sequence, can promote cell adhesion and tissue regeneration. plos.orgresearchgate.net

H Pro Gly Gly Oh As a Representative Model in Proline Glycine Rich Peptide Systems

H-Pro-gly-gly-OH serves as a quintessential model for studying proline-glycine-rich peptide systems, which are prevalent in structural proteins like collagen and elastin. imrpress.com The unique conformational properties of proline and the flexibility of glycine (B1666218) play a crucial role in determining the structure and function of these proteins. lu.se

Structural Insights: The proline residue, with its cyclic side chain, introduces significant conformational constraints, often inducing turns or kinks in the peptide backbone. This rigidity is contrasted by the flexibility of the glycine residues. lu.se This combination within the this compound sequence provides a simplified system to study the interplay between conformational restriction and flexibility, which is fundamental to the formation of the collagen triple helix and the elasticity of elastin. imrpress.comlu.se X-ray diffraction studies of polymers containing the Pro-Gly-Pro sequence have revealed a helical structure, highlighting the importance of this motif in forming collagen-like structures. weizmann.ac.il

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H15N3O4 | chemimpex.comnih.gov |

| Molecular Weight | 229.24 g/mol | chemimpex.com |

| Appearance | White to off-white solid | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| CAS Number | 7561-25-3 | chemimpex.com |

Current Research Landscape and Emerging Academic Directions for H Pro Gly Gly Oh Studies

The current research involving H-Pro-gly-gly-OH and related proline-glycine peptides is multifaceted, spanning from fundamental structural studies to the development of novel biomaterials.

Detailed Research Findings:

Peptide Synthesis and Building Blocks: this compound is utilized as a fundamental building block in the synthesis of more complex peptides and polymers. chemimpex.commedchemexpress.com This allows for the creation of custom polypeptides with specific, repeating sequences to model natural proteins or to design new materials. medchemexpress.com

Collagen Mimetic Peptides: Research has focused on creating collagen-model peptides to understand the principles of triple-helix stability. nih.gov Studies have shown that the sequence can influence the thermal stability and self-assembly of these model peptides. For example, replacing proline with hydroxyproline (B1673980) in similar tripeptide repeats can increase the stability of the collagen triple helix. nih.gov

Biomaterial Scaffolds: There is a growing interest in using short, self-assembling peptides like those containing proline and glycine (B1666218) to create hydrogels and scaffolds for tissue engineering. nih.govresearchgate.net These materials can be functionalized with bioactive sequences to promote specific cellular responses. nih.gov

Emerging Academic Directions:

Advanced Biomaterials: Future research is likely to focus on the development of "smart" biomaterials based on proline-glycine sequences. These materials could be designed to respond to specific environmental cues, such as temperature or pH, for controlled drug release or to mimic the dynamic nature of the extracellular matrix.

Understanding Disease Mechanisms: Given the role of proline-rich proteins in various diseases, model peptides like this compound could be used to investigate the molecular mechanisms of these conditions. For instance, altered collagen structure is a hallmark of many connective tissue disorders.

Computational Modeling: In conjunction with experimental studies, computational modeling will continue to be a crucial tool for predicting the structure and behavior of proline-glycine peptide systems. This can accelerate the design of new peptides with desired properties.

Table 2: Research Applications of Proline-Glycine Tripeptides

| Research Area | Application | Key Findings | References |

|---|---|---|---|

| Biochemical Research | Model for protein folding and stability studies. | Proline induces kinks, and glycine provides flexibility, crucial for protein structure. | chemimpex.comlu.se |

| Biomaterials Science | Building block for self-assembling hydrogels and scaffolds. | Can form fibrous structures for tissue engineering applications. | nih.govresearchgate.net |

| Drug Development | Scaffold for synthesizing therapeutic peptides. | Provides stability and bioactivity to therapeutic agents. | chemimpex.com |

| Collagen Research | Model for understanding collagen triple helix formation. | The Pro-Gly repeat is fundamental to collagen's structure and stability. | weizmann.ac.ilnih.govnih.gov |

An exploration of the synthetic routes and chemical biology tools for the tripeptide this compound reveals a landscape dominated by strategic optimization to ensure high purity and yield. The inherent chemical nature of its constituent amino acids—proline and glycine—presents specific challenges that necessitate careful consideration of synthetic methodologies.

Molecular Recognition and Intermolecular Interactions Mediated by H Pro Gly Gly Oh

Investigation of H-Pro-gly-gly-OH Interactions with Biological Macromolecular Targets

The tripeptide's engagement with biological macromolecules is characterized by precise recognition mechanisms, influencing enzyme activity and transport across cellular membranes.

The this compound sequence is a recognized motif for certain enzymes, particularly those involved in collagen metabolism. Prolyl 4-hydroxylase (P4H), an enzyme critical for collagen stability, catalyzes the hydroxylation of proline residues within Xaa-Pro-Gly triplets. nih.gov The tripeptide itself can serve as a minimal substrate for P4H, with studies indicating a preference for proline in the Xaa position, making the Pro-Pro-Gly sequence an optimal substrate. nih.gov

The binding specificity is dictated by the enzyme's active site architecture. Structural and computational analyses suggest that for a substrate to be recognized by P4H, it must adopt a specific β-turn conformation. nih.gov This conformational requirement ensures that the proline ring and the subsequent peptide bonds are correctly oriented for catalysis. The interaction is further stabilized by contacts between the peptide and the enzyme's peptide-substrate-binding domain. nih.gov More recent findings also highlight the importance of the proline ring's pucker and the potential recognition of a cis conformation of the peptide bond in the binding mechanism. nih.gov

Beyond collagen-related enzymes, peptides containing the Pro-Gly motif have been shown through molecular docking studies to interact with other protein targets, such as the P2Y12 receptor, primarily through the formation of hydrogen bonds with key amino acid residues in the binding pocket. mdpi.com

The transport of small peptides like this compound across cellular membranes is a vital process mediated by specific transport proteins. The dipeptide Pro-Gly, a fragment of the titular compound, is a known substrate for several peptide transport systems. In Bacillus subtilis, a dipeptide transport system encoded by the dciA operon (now referred to as Dpp) is responsible for the uptake of Pro-Gly. nih.govmicrobiologyresearch.org A mutation in the gene for the system's substrate-binding protein, DciAE (now DppE), eliminates the ability of proline-auxotrophic strains to utilize Pro-Gly as a proline source. nih.govmicrobiologyresearch.org

In mammalian cells, the proton-coupled peptide transporter 1 (PepT1) is a key player in the absorption of di- and tripeptides from the diet. frontiersin.org Studies on HepG2 liver cells have demonstrated that the dipeptide Pro-Gly not only is transported by PepT1 but also modulates its function. The presence of Pro-Gly was found to increase the mRNA expression of PepT1 itself. frontiersin.org This upregulation is linked to the activation of the JAK2/STAT5 signaling pathway, which in turn promotes the expression and secretion of Insulin-like Growth Factor 1 (IGF-1). frontiersin.org This indicates that the interaction between Pro-Gly and PepT1 is not merely passive transport but can initiate intracellular signaling cascades. The transport of such dipeptides is influenced by their affinity for the transporter and their resistance to hydrolysis by peptidases. researchgate.net

Table 1: Binding and Transport Data for Pro-Gly and Related Peptides This table presents findings on the interaction of Pro-Gly and similar peptides with various transport systems.

| Peptide/Ligand | Transport System/Protein | Organism/Cell Line | Finding/Parameter | Reference |

|---|---|---|---|---|

| Pro-Gly | Dpp (DciA operon) | Bacillus subtilis | Identified as a substrate for this dipeptide transport system. | nih.govmicrobiologyresearch.org |

| Pro-Gly | PepT1 | HepG2 cells, Mice | Promotes IGF-1 expression via a PepT1-dependent mechanism. | frontiersin.org |

| Pro-Gly | DtpT | Lactococcus lactis | Shown to be a specific substrate for the DtpT transporter. | asm.org |

| Val-Ala-Pro-Gly | BsOppA | Bacillus subtilis | Binds with a dissociation constant (Kd) of 10 µM. | microbiologyresearch.org |

Supramolecular hosts are synthetic receptors capable of recognizing and binding guest molecules with high specificity. Cucurbit[n]urils (CB[n]), a family of macrocyclic hosts, are particularly adept at recognizing peptides in aqueous solutions. rsc.org Their mechanism of recognition relies on a combination of hydrophobic interactions within the cavity and polar or ion-dipole interactions with the carbonyl portals. escholarship.orgresearchgate.net

The binding is highly selective for specific amino acid residues. For instance, cucurbit microbiologyresearch.orguril (CB microbiologyresearch.org) famously binds two aromatic residues, such as phenylalanine (Phe), forming a stable 1:2 host:guest complex. This has been exploited to recognize the Phe-Gly-Gly (FGG) motif with high affinity. acs.orgresearchgate.net Similarly, cucurbit nih.govuril (CB nih.gov) shows strong binding to single aromatic or cationic amino acid side chains. frontiersin.org

While direct studies on the binding of this compound by cucurbiturils are not prominent, the established recognition principles suggest a weak interaction. The peptide lacks the key features typically required for strong binding, namely an aromatic side chain (like Phe or Trp) or a long-chain cationic residue (like Lys or Arg). nih.govnih.gov The proline residue is hydrophobic but may not provide a sufficient driving force for deep inclusion within the CB[n] cavity compared to larger aromatic guests. Therefore, the molecular recognition of this compound by common supramolecular hosts like cucurbiturils is expected to be significantly less favorable than for peptides bearing aromatic or cationic residues.

This compound Interactions at Biointerfaces

The interface between biological molecules and inorganic materials is critical in fields like biomineralization and biomaterials science. This compound, as a model for collagen fragments, plays a role in these interfacial dynamics.

Hydroxyapatite (HA), Ca₁₀(PO₄)₆(OH)₂, is the primary mineral component of bone and teeth, where its formation is directed by a collagen matrix. psu.edu The adsorption of collagen-derived peptides onto HA surfaces is a key step in this process. Computational studies, using both Density Functional Theory (DFT) and classical molecular dynamics (MD), have extensively modeled the interaction of collagen-model peptides, such as Hyp-Pro-Gly and Pro-Hyp-Gly, with HA. nih.govucl.ac.uk

These studies consistently show that peptides preferentially adsorb to the (011̅0) surface of HA over the more thermodynamically stable (0001) surface. psu.edunih.gov This preferential binding is a critical factor influencing the morphology of biological apatite crystals. psu.edu The primary interactions driving the adsorption are:

Electrostatic Interactions: The terminal carboxylate group of the peptide forms strong coordinate bonds with two or more surface calcium (Ca²⁺) ions. psu.edunih.gov

Hydrogen Bonding: The peptide's terminal amine group and backbone carbonyl oxygens form hydrogen bonds with surface phosphate (B84403) (PO₄³⁻) and hydroxyl (OH⁻) groups. psu.edu

The side chains also contribute; for instance, the hydroxyl group of hydroxyproline (B1673980) can form additional hydrogen bonds, strengthening the interaction. nih.gov For this compound, the fundamental binding mechanism would be conserved, driven by its terminal groups and peptide backbone.

Table 2: Calculated Adsorption and Interaction Energies of Collagen-Model Amino Acids and Peptides on Hydroxyapatite (HA) Surfaces This table summarizes computational findings on the strength of interaction between collagen components and HA surfaces.

| Adsorbate | HA Surface | Method | Key Finding/Interaction Energy | Reference |

|---|---|---|---|---|

| Glycine (B1666218) | (011̅0) | DFT | Higher affinity for (011̅0) surface than (0001). | nih.govresearchgate.net |

| Proline | (011̅0) | DFT | Preferential adsorption to the (011̅0) surface. | researchgate.net |

| Hyp-Pro-Gly | (011̅0) | MD | Binds more strongly to the (011̅0) surface than the (0001) surface. | psu.edu |

| Collagen Peptides | (011̅0) | DFT | Terminal carboxyl and amine groups are the main contributors to adsorption. | nih.gov |

Computational modeling has been indispensable for elucidating the atomic-level details of peptide-surface interactions. Molecular dynamics (MD) simulations, in particular, provide a dynamic view of the adsorption process in a physiologically relevant aqueous environment. psu.edumdpi.com

MD simulations of a Hyp-Pro-Gly peptide at the HA-water interface show that the peptide remains close to the surface, forming multiple, stable interactions. psu.edu The presence of explicit water molecules is crucial, as they can mediate interactions or compete for binding sites on the HA surface. The simulations reveal that the peptide's conformation changes upon adsorption compared to its state in bulk solution or in a vacuum. psu.edu Water molecules form hydration shells around the peptide and the HA surface, and the final binding configuration is a result of the complex interplay between peptide-surface, peptide-water, and surface-water interactions.

These models allow for the calculation of key structural parameters, such as the distances between specific atoms of the peptide and the surface, providing a quantitative description of the binding geometry. For example, on the (011̅0) HA surface, the distance between the peptide's carboxylate oxygen atoms and surface calcium ions is calculated to be in the range of 2.58–2.66 Å. psu.edu Such detailed structural information is vital for understanding the mechanisms of biomineralization and for the rational design of biomaterials with tailored surface properties.

Structure Activity Relationship Sar and De Novo Design Principles for H Pro Gly Gly Oh Analogs

Elucidation of Structural Determinants Governing H-Pro-gly-gly-OH Functional Behavior

The functional behavior of this compound is intrinsically linked to the unique structural characteristics of its constituent amino acids, proline and glycine (B1666218).

Proline's Conformational Constraints: Proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto the backbone amide nitrogen. nih.gov This cyclic structure imposes significant conformational rigidity. Key determinants include:

Restricted Phi (φ) Angle: The five-membered ring locks the backbone dihedral angle φ to a narrow range, typically around -65°. nih.govnih.gov This reduces the conformational entropy of the unfolded state and often pre-organizes the peptide for specific interactions.

Ring Puckering: The proline ring is not planar and can exist in two primary puckered conformations, Cγ-endo and Cγ-exo, which are correlated with the cis and trans states of the peptide bond, respectively. nih.gov

Glycine's Conformational Flexibility: In contrast to proline's rigidity, glycine provides a high degree of conformational flexibility. youtube.com Lacking a side chain (possessing only a hydrogen atom), it can access a much wider range of φ and ψ dihedral angles than any other amino acid. researchgate.net The two consecutive glycine residues in this compound create a "flexible linker" region. researchgate.net This flexibility can be crucial for allowing the peptide to adopt the optimal conformation for binding to a biological target. Studies on glycine-containing motifs have shown they can act as flexible linkers between more structured regions, facilitating molecular recognition. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov Although specific QSAR models for this compound are not extensively documented in public literature, the principles can be applied to its derivatives to predict bioactivity and guide the design of new analogs.

QSAR studies on tripeptides have identified several key descriptors that are critical for modeling activity, such as antioxidant potential or taste. nih.govmdpi.comnih.gov These descriptors, which would be central to building a QSAR model for this compound derivatives, can be categorized as follows:

Hydrophobicity: The hydrophobicity of amino acid side chains, particularly at the N-terminal and C-terminal positions, is often a dominant factor in peptide bioactivity. nih.govmdpi.com

Electronic Properties: Descriptors related to the electronic character of the amino acids, such as the HOMO-LUMO energy gap of the middle residue, can significantly influence activity. nih.gov

Steric/Bulky Properties: The size and shape of the amino acid side chains (partial specific volume, bulkiness) are important, especially for fitting into binding pockets. mdpi.com

A hypothetical QSAR study on this compound analogs would involve synthesizing a library of derivatives with substitutions at each position and measuring a specific biological activity. The model would then correlate this activity with calculated descriptors for each peptide.

| Position in Tripeptide | Important Descriptors | Potential Impact on Activity |

|---|---|---|

| Position 1 (N-Terminus) | Hydrophobicity, Bulkiness | Influences membrane interaction and receptor binding affinity. nih.govmdpi.com |

| Position 2 (Middle) | Electronic Properties (HOMO-LUMO gap) | Affects the peptide's reactivity and ability to participate in electron transfer. nih.gov |

| Position 3 (C-Terminus) | Hydrophobicity, Presence of Aromatic Residues | Often a key determinant for specific receptor recognition and overall potency. nih.govmdpi.com |

By applying such models, researchers can predict the activity of unsynthesized derivatives, prioritizing the most promising candidates for chemical synthesis and biological testing.

Rational Design Strategies for Modulating this compound Bioactivity

Rational design involves making targeted chemical modifications to a lead compound to improve its bioactivity, stability, or other pharmacological properties. For this compound, several strategies can be employed.

Amino Acid Substitution (Alanine Scanning): A common initial step is to systematically replace each amino acid with alanine. This helps to identify which residues are critical for activity. For instance, replacing Pro¹ would assess the importance of the turn-inducing rigidity, while replacing Gly² or Gly³ would probe the need for flexibility at those positions. mdpi.com

Incorporation of Unnatural Amino Acids: To enhance stability against enzymatic degradation or to fine-tune conformation, unnatural amino acids can be introduced. For example, replacing L-Proline with D-Proline could dramatically alter the peptide's backbone geometry and its resistance to proteases. acs.org Similarly, substituting glycine with α-aminoisobutyric acid (Aib) could introduce a helical bias and reduce flexibility. mdpi.com

Computational Modeling: Molecular dynamics (MD) simulations and docking studies can be used to predict how modifications will affect the peptide's conformation and its interaction with a target receptor. researchgate.net These computational approaches allow for the in silico screening of many potential analogs before committing to chemical synthesis, making the design process more efficient. nih.govresearchgate.net

These strategies, guided by SAR and computational insights, provide a powerful toolkit for transforming the basic this compound scaffold into derivatives with tailored biological functions.

Conformational Requirements and Correlations with Specific Molecular Recognition Events

The biological activity of this compound is contingent on its ability to adopt a specific three-dimensional conformation that is complementary to a target binding site. The Pro-Gly sequence is a well-known and potent inducer of β-turn structures. rsc.org

A β-turn is a secondary structure motif where the polypeptide chain reverses its direction. This is often crucial for protein folding and for mediating protein-protein or peptide-receptor interactions. Studies comparing Pro-Gly and Gly-Pro dipeptides have shown that the Pro-Gly sequence preferentially adopts a C10/β-turn structure in solution, whereas the Gly-Pro sequence favors a more extended β-strand or polyproline-II (PP-II) structure. rsc.org This highlights the critical role of the N-terminal proline in pre-organizing the this compound backbone into a turn conformation.

Molecular recognition events are governed by non-covalent interactions, including:

Hydrogen Bonds: The backbone amide groups can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors.

Ionic Interactions: The terminal amino and carboxyl groups can form salt bridges with charged residues in a receptor.

Hydrophobic Interactions: While glycine has no side chain, the proline ring provides a hydrophobic patch that can engage with nonpolar pockets in a binding site.

Molecular dynamics simulations can reveal the dynamic conformational landscape of the peptide in solution. plos.orgresearchgate.net Such simulations show that even short, seemingly unstructured peptides like this compound exist as an ensemble of conformations, with a certain population adopting the specific bioactive conformation required for a molecular recognition event. The presence of proline, even in an unbound state, can significantly increase the sampling of cis conformations, which can influence the peptide's ability to bind its partner. frontiersin.org

Influence of Amino Acid Sequence and Composition on Functional Profiles

The specific sequence and composition of this compound are fundamental to its functional profile. Swapping, adding, or removing amino acids can drastically alter or abolish its bioactivity.

Importance of the Pro-Gly Motif: The Pro-Gly sequence itself has been identified as a core motif in peptides with antiplatelet activity derived from fish skin collagen. mdpi.com This suggests that the specific arrangement of a rigid turn-inducer followed by a flexible residue is the key functional unit. Changing the sequence to Gly-Pro-Gly would likely result in a different predominant conformation and, therefore, a different functional profile. rsc.org

Role of Gly-Gly Repeats: The tandem glycine residues provide a region of high flexibility. In other contexts, glycine-rich repeats are known to act as flexible linkers or spacers between functional domains. nih.gov In this compound, this flexibility may be essential for allowing the terminal carboxyl group to position itself correctly for a binding interaction. However, long glycine-alanine repeats have also been shown to impair processing by cellular machinery like the proteasome, indicating that composition can have profound effects on metabolic stability. nih.gov

Comparison with Other "Glyprolines": The family of proline- and glycine-containing peptides, often called "glyprolines," demonstrates the importance of sequence. mdpi.comnih.govnih.gov For example, the tripeptide Pro-Gly-Pro (PGP) is known to be highly stable and has neuroprotective and anti-inflammatory properties. mdpi.commdpi.com The addition of a C-terminal proline in PGP, compared to the glycine in this compound, significantly alters its biological activity spectrum, likely by further restricting the conformational freedom of the C-terminus.

| Peptide Sequence | Key Structural Feature | Reported Functional Profile |

|---|---|---|

| Pro-Gly-Gly | N-terminal Pro induces β-turn; flexible Gly-Gly tail. | Core motif for antiplatelet activity. mdpi.com |

| Gly-Pro-Gly | Internal Pro restricts backbone; flanked by flexible Gly. | Different conformational preference (more extended) than Pro-Gly. rsc.org |

| Pro-Gly-Pro | Rigid N- and C-terminal Pro residues flanking a Gly. | High metabolic stability; neuroprotective and anti-inflammatory effects. mdpi.comnih.govmdpi.com |

This comparative analysis underscores that the precise sequence and composition of this compound are not arbitrary but are finely tuned to produce a specific conformational preference and, consequently, a distinct functional profile.

Enzymatic Processing and Metabolic Fate of H Pro Gly Gly Oh

Identification of Peptidases and Proteases Involved in H-Pro-gly-gly-OH Degradation

The enzymatic breakdown of the tripeptide this compound involves a variety of peptidases and proteases that target specific peptide bonds. The presence of a proline residue at the N-terminus makes the peptide resistant to many common proteases, but specific enzymes are capable of its degradation. nih.gov

One key group of enzymes involved in the degradation of proline-containing peptides are the prolyl oligopeptidases (EC 3.4.21.26). These enzymes are known to preferentially cleave peptide bonds on the carboxyl side of proline residues. google.com Another important class of enzymes is the dipeptidyl peptidases , such as dipeptidyl peptidase IV (DPP-IV). DPP-IV can cleave dipeptides from the N-terminus of peptides, particularly when proline is in the penultimate position. nih.govnih.gov

In the context of collagen-derived peptides, which often contain Pro-Gly sequences, enzymes like leukotriene A4 hydrolase (LTA4H) have been identified as having aminopeptidase (B13392206) activity capable of cleaving Pro-Gly-Pro. pnas.orgersnet.org Furthermore, studies on the degradation of similar peptide structures, such as Leu-Pro-Gly-Gly, in the intestine have highlighted the role of brush border membrane postproline dipeptidyl aminopeptidase IV . nih.gov

Additionally, various microorganisms secrete peptidases with the ability to degrade proline-containing peptides. For instance, certain fungi produce prolyl aminopeptidases and dipeptidyl peptidases that can hydrolyze peptides with proline residues. tandfonline.com The degradation of peptides with proline at the N-terminus is also linked to the Pro/N-degron pathway , which involves the GID E3 ubiquitin ligase complex. researchgate.netnih.gov

The following table summarizes the key enzymes and their potential roles in the degradation of this compound and related peptides.

| Enzyme/Pathway | Enzyme Class | Potential Role in this compound Degradation |

| Prolyl Oligopeptidases | Serine Peptidase | Cleavage of the Pro-Gly bond. google.com |

| Dipeptidyl Peptidase IV (DPP-IV) | Serine Peptidase | Potential cleavage of a dipeptide from the N-terminus if the substrate is longer. nih.govnih.gov |

| Leukotriene A4 Hydrolase (LTA4H) | Metalloprotease | Aminopeptidase activity on Pro-Gly sequences. pnas.orgersnet.org |

| Postproline Dipeptidyl Aminopeptidase IV | Serine Peptidase | Hydrolysis of proline-containing peptides at the intestinal brush border. nih.gov |

| Fungal Prolyl Aminopeptidases | Varies | Degradation of peptides with N-terminal proline. tandfonline.com |

| Pro/N-degron Pathway | Ubiquitin Ligase Complex | Recognition and targeting of proteins with N-terminal proline for degradation. researchgate.netnih.gov |

Characterization of Enzymatic Cleavage Sites and Kinetics

The enzymatic cleavage of this compound is dictated by the specificity of the acting proteases. The primary cleavage site is the peptide bond between proline and glycine (B1666218) (Pro-Gly).

Post-proline cleaving enzymes , such as prolyl oligopeptidase, specifically target the carboxyl side of proline residues. google.comnih.gov This would result in the hydrolysis of the Pro-Gly bond, releasing proline and the dipeptide Gly-Gly.

Dipeptidyl peptidase IV (DPP-IV) is known to cleave X-Pro dipeptides from the N-terminus of polypeptides. jci.org While this compound itself is a tripeptide, DPP-IV's role in the degradation of larger peptides containing this motif is significant. For instance, in the degradation of β-casomorphins, which contain Pro-Gly sequences, DPP-IV plays a crucial role. nih.gov

Leukotriene A4 hydrolase (LTA4H) has been shown to act as an aminopeptidase, cleaving the N-terminal residue of Pro-Gly-Pro. pnas.org This suggests a potential for cleavage at the Pro-Gly bond in this compound. Mass spectrometric analysis of Pro-Gly-Pro hydrolysis by LTA4H confirmed the cleavage occurs at the N-terminus, yielding Pro and Gly-Pro. pnas.org

The kinetics of these enzymatic reactions can be influenced by various factors, including pH and the presence of cofactors. For example, the hydrolysis of bradykinin (B550075) by angiotensin-converting enzyme, which also involves cleavage of proline-containing sequences, is significantly affected by chloride ion concentration and has an optimal pH of 7.0. ahajournals.org Prolidase, an enzyme that cleaves X-Pro dipeptides, requires Mn2+ for its activity. jst.go.jp

The following table outlines the expected cleavage sites and products for the enzymatic degradation of this compound.

| Enzyme | Primary Cleavage Site | Expected Products |

| Prolyl Oligopeptidase | Pro-Gly bond | Proline + Gly-Gly |

| Leukotriene A4 Hydrolase (as an aminopeptidase) | Pro-Gly bond | Proline + Gly-Gly |

Mechanistic Studies of this compound Hydrolysis Pathways

The hydrolysis of the peptide bonds in this compound by peptidases follows established catalytic mechanisms, primarily involving serine proteases and metalloproteases.

The serine protease mechanism, characteristic of enzymes like prolyl oligopeptidase and DPP-IV, involves a catalytic triad (B1167595) typically composed of serine, histidine, and aspartate. nih.gov The serine residue acts as the nucleophile, attacking the carbonyl carbon of the scissile peptide bond (Pro-Gly). The histidine residue acts as a general base, accepting the proton from the serine hydroxyl group, thereby increasing its nucleophilicity. The aspartate residue helps to orient the histidine and stabilize the positive charge that develops on it during the reaction. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the peptide bond and forming an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate by a water molecule, activated by the histidine residue, releases the C-terminal portion of the peptide (Gly-Gly) and regenerates the active enzyme.

For metalloproteases like leukotriene A4 hydrolase, the mechanism involves a metal ion, typically zinc, at the active site. pnas.org The zinc ion coordinates with a water molecule, activating it to act as a nucleophile. This activated water molecule then attacks the carbonyl carbon of the peptide bond. The zinc ion also helps to polarize the carbonyl group of the scissile bond, making it more susceptible to nucleophilic attack, and stabilizes the negative charge that develops on the carbonyl oxygen in the tetrahedral transition state. The breakdown of this intermediate results in the cleavage of the peptide bond.

Comparative Analysis of this compound Stability in Model Biological Milieus

The stability of this compound can vary significantly in different biological environments, such as plasma and the gastrointestinal tract, due to the presence of different enzymatic activities.

In plasma , peptides containing proline are generally more resistant to degradation by many peptidases. google.com However, plasma contains enzymes like dipeptidyl peptidase IV (DPP-IV) that can degrade proline-containing peptides. nih.govjci.org Studies on β-casomorphins, which are rich in proline, have shown that they are rapidly degraded in bovine or rat plasma, likely by an enzyme similar to DPP-IV. nih.gov The stability of collagen-derived peptides, including those with Pro-Hyp and Gly-Pro sequences, has been observed in plasma, though degradation does occur. mdpi.comtandfonline.com

In the gastrointestinal tract , the environment is rich in various proteases, including pepsin, trypsin, and chymotrypsin. Peptides rich in proline are known to be highly resistant to these enzymes. google.com However, the intestinal brush border contains specific enzymes, such as postproline dipeptidyl aminopeptidase IV, that are capable of hydrolyzing proline-containing peptides. nih.gov This suggests that while this compound might be relatively stable in the stomach and intestinal lumen, it would be susceptible to degradation at the mucosal cell surface.

The following table provides a comparative overview of the stability of this compound in different biological environments.

| Biological Milieu | Key Degrading Enzymes | Expected Stability |

| Plasma | Dipeptidyl Peptidase IV (DPP-IV) | Moderately stable, but susceptible to DPP-IV. nih.govjci.org |

| Gastrointestinal Lumen | Pepsin, Trypsin, Chymotrypsin | High stability due to resistance to common proteases. google.com |

| Intestinal Brush Border | Postproline Dipeptidyl Aminopeptidase IV | Low stability due to specific peptidases. nih.gov |

Investigation of N-Degron Pathways in Relation to this compound

The N-degron pathway (formerly the N-end rule pathway) is a crucial cellular mechanism that links the in vivo half-life of a protein to the identity of its N-terminal amino acid residue. researchgate.net Proteins with "destabilizing" N-terminal residues are recognized by specific E3 ubiquitin ligases, leading to their polyubiquitination and subsequent degradation by the proteasome. mdpi.com

Proline at the N-terminus is a key recognition element for the Pro/N-degron pathway . researchgate.netnih.gov This pathway utilizes the GID (glucose-induced degradation) E3 ubiquitin ligase complex, where the GID4 subunit serves as the substrate receptor that recognizes the N-terminal proline. researchgate.netnih.gov Therefore, this compound, or more specifically, proteins or peptides that expose an N-terminal Pro-Gly-Gly sequence, could be targeted for degradation via this pathway.

The N-degron pathway is not limited to recognizing only N-terminal proline. Different branches of the N-degron pathway recognize various N-terminal residues. mdpi.compnas.org For instance, the Arg/N-degron pathway recognizes basic and other destabilizing residues, while the Ac/N-degron pathway targets proteins with acetylated N-termini. nih.govrupress.org Recently, a Gly/N-degron pathway has also been identified. nih.govrupress.org

The recognition by the Pro/N-degron pathway is not solely dependent on the N-terminal proline but can also be influenced by the adjacent amino acid sequence. pnas.org While the primary signal is the N-terminal proline, the efficiency of recognition and subsequent degradation can be modulated by the downstream residues. The presence of glycine at the +1 and +2 positions in this compound would be part of this recognition motif for the GID4 receptor.

Derivatization Strategies for Analytical and Mechanistic Studies of H Pro Gly Gly Oh

Fluorescence Labeling Techniques for Enhanced Detection and Imaging Applications

Fluorescence labeling is a critical technique for visualizing and quantifying peptides in biological systems. By attaching a fluorescent dye, the peptide can be tracked and its concentration measured with high sensitivity. The choice of fluorescent label and the site of attachment on the H-Pro-gly-gly-OH peptide are crucial to avoid altering its biological activity. nih.gov

Commonly used fluorescent dyes for peptide labeling include fluorescein (B123965) derivatives like FAM (carboxyfluorescein) and rhodamine derivatives such as TAMRA (tetramethylrhodamine). sb-peptide.com FAM is widely used due to its high quantum yield and compatibility with standard fluorescence detection equipment, with optimal performance in a pH range of 7.5 to 8.5. sb-peptide.com Cyanine dyes, like Cy3 and Cy5, are also popular choices for their applications in various biotechnological studies, including immunoassays and microscopy. sb-peptide.com

For this compound, labeling can be targeted at the N-terminal proline or the C-terminal glycine (B1666218). A notable strategy for selective labeling of N-terminal glycine-containing peptides involves a condensation reaction with 1,3-diphenyl-1,3-diketone, which results in the formation of a fluorescent pyrrole (B145914) ring. nih.gov This method is highly selective for N-terminal glycine due to a "double activation" mechanism at the α-methylene group, making it suitable for complex biological mixtures. nih.gov

Table 1: Common Fluorescent Dyes for Peptide Labeling sb-peptide.com

| Fluorescent Dye | Excitation Wavelength (nm) | Emission Wavelength (nm) | Common Applications |

| FAM (Carboxyfluorescein) | 495 | 517 | Nucleic acid sequencing, peptide labeling |

| TAMRA (Tetramethylrhodamine) | 552 | 578 | Bioconjugates, cellular imaging |

| Cy3 | 550 | 570 | FRET, immunoassays, microscopy |

| Cy5 | 650 | 670 | FRET, immunoassays, microscopy |

Derivatization for Improved Ionization and Fragmentation in Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of peptides. However, small, hydrophilic peptides like this compound can exhibit poor ionization efficiency and fragmentation, making their detection challenging. Derivatization can significantly improve their MS analysis.

One common approach is dansylation, where dansyl chloride reacts with the primary and secondary amines of the peptide. acs.orgnih.gov This derivatization enhances chromatographic separation and ionization in liquid chromatography-mass spectrometry (LC-MS) analysis, making it suitable for trace amounts of peptides. acs.org Another method involves derivatization with propyl chloroformate (PCF), which has been successfully used for the quantification of other proline-containing peptides. mdpi.com

For gas chromatography-mass spectrometry (GC-MS), a two-step derivatization procedure can be employed. While a specific protocol for this compound is not detailed, a similar approach used for the tripeptide glutathione (B108866) (GSH) involves initial treatment with pentafluoropropionic anhydride (B1165640) followed by methanolysis. nih.gov This method enhances volatility and allows for sensitive detection in electron-capture negative-ion chemical ionization mode. nih.gov It's important to note that the order of derivatization steps can be crucial and may need to be reversed for peptides lacking certain residues, like cysteine. nih.gov

Table 2: Derivatization Reagents for MS Analysis of Peptides

| Derivatization Reagent | Target Functional Group | Analytical Platform | Benefit |

| Dansyl Chloride | Primary and secondary amines | LC-MS | Improved separation and ionization acs.orgnih.gov |

| Propyl Chloroformate (PCF) | Amines | LC-MS/MS | Precise quantification mdpi.com |

| Pentafluoropropionic Anhydride & Methanol | Amines, Carboxyls | GC-MS | Increased volatility, sensitive detection nih.gov |

| N-Alkyl-nicotinic acid N-hydroxysuccinimide ester | Amines | RPC-MS | Enhanced detection sensitivity google.com |

Bioconjugation Strategies for Functional Probes and Targeted Delivery

Bioconjugation involves linking the peptide to another molecule to create a functional probe for research or a targeted delivery system. For this compound, the proline and glycine residues offer sites for such modifications.

A key strategy involves using the peptide as a linker. Oligo-glycine sequences are often used as flexible linkers to connect different protein domains or to create artificial multi-domain proteins. iris-biotech.de The azide (B81097) functional group can be introduced into the peptide, allowing for coupling to alkyne-containing molecules via the well-known "click chemistry" reaction. iris-biotech.de

Enzymatic methods also provide highly specific bioconjugation. Sortase A, a bacterial transpeptidase, recognizes a specific peptide sequence (LPXTG) and can ligate it to an N-terminal oligo-glycine sequence. mdpi.com This allows for the creation of fusion proteins where this compound could potentially be part of the recognition motif or the ligated substrate. mdpi.com

Site-Specific Chemical Modifications for Mechanistic Probing in Peptide Research

Site-specific modifications of peptides are essential for studying their structure-function relationships, conformational dynamics, and interactions with other molecules. The unique cyclic structure of proline and the flexibility of glycine in this compound present distinct opportunities for modification.

One approach is the "proline editing" technique, where a hydroxyproline (B1673980) (Hyp) residue is incorporated during peptide synthesis and then stereospecifically modified. nih.gov This allows for the introduction of a wide variety of functional groups at the proline position. The oxidation of proline residues using iron catalysts can lead to the opening of the ring structure, transforming the rigid cyclic residue into a more flexible acyclic one, which can significantly impact the peptide's conformation. rsc.org

Furthermore, late-stage modification strategies are emerging that allow for the direct alteration of the peptide skeleton. For instance, a transition-metal-free method uses visible light to cyclize a linear aliphatic side chain at the N-terminus to form a proline skeleton. rsc.org While this is a method to create proline, the principles of site-selective C-H functionalization could potentially be adapted to modify the existing proline ring in this compound. rsc.org

H Pro Gly Gly Oh As a Foundational Model in Advanced Peptide and Protein Science

Studies on Peptide Folding, Unfolding, and Self-Assembly Processes

The tripeptide H-Pro-gly-gly-OH and its parent sequences, particularly the Pro-Gly motif, are fundamental to understanding the principles of peptide and protein folding, unfolding, and self-assembly. Research has shown that the folding motifs of peptides are heavily influenced by the amino acid sequence and the resulting hydrogen bonding interactions. nih.govresearchgate.net For instance, peptides containing the Gly-Pro sequence have been observed to adopt extended β-strand or polyproline-II (PP-II) structures, stabilized by C5-C7 hydrogen bonds. nih.gov In contrast, the Pro-Gly sequence is a key director of β-turn structures, which are crucial for the formation of β-hairpins in proteins. nih.govresearchgate.net

The process of self-assembly, where individual peptide chains organize into ordered structures, is also significantly influenced by these sequences. rsc.orgrsc.org In the context of collagen, short peptide chains containing repeating Gly-Pro-Hyp or Gly-Pro-Pro units act as building blocks that can autonomously organize into triple helices and then into more complex, highly ordered nanostructures like fibrils and gels. rsc.orgnih.gov The folding of collagen-like peptides often follows a third-order kinetic model at low concentrations, suggesting that the rate-limiting step is the initial association of three peptide chains to form a nucleus. nih.gov At higher concentrations, the folding can appear as a first-order reaction. nih.gov The stability and self-assembly of these structures are temperature-dependent, with a characteristic melting temperature (Tm) at which the triple helix unfolds. nih.gov

Studies on intrinsically disordered peptides have also utilized Pro-Gly motifs. For example, peptides designed with hydrophilic Val-Pro-Gly-Val-Gly and hydrophobic Val-Pro-Gly-Ser-Gly motifs can be triggered to self-assemble into spherical micelles by increasing the temperature. rsc.org This demonstrates the versatility of the Pro-Gly sequence in guiding both folding and self-assembly in different peptide contexts.

Probing the Structural Role of Proline-Glycine Motifs in Peptide and Protein Architectures

The Proline-Glycine (Pro-Gly) motif plays a critical and distinct structural role in peptides and proteins, largely due to the unique conformational properties of proline. Proline's cyclic side chain restricts the phi (φ) dihedral angle of the protein backbone to approximately -65°, making it a structural disruptor in regular secondary structures like alpha-helices and beta-sheets. wikipedia.org However, this rigidity also makes proline, often paired with glycine (B1666218), a common constituent of turns and loops, which are essential for protein folding and architecture. wikipedia.orgkhanacademy.org

The Pro-Gly sequence is particularly well-known for directing the formation of β-turns, a type of secondary structure that reverses the direction of the polypeptide chain. nih.govresearchgate.net This is a key element in forming β-hairpin structures and is a selective site for enzymatic hydroxylation in pro-collagen. nih.govresearchgate.net The conformational preference of a Pro-Gly peptide can be influenced by its environment; for instance, it may adopt a C10/β-turn structure in solution, while favoring a C7-C7 (2₇-ribbon) structure in the gas phase. nih.govresearchgate.net This highlights the interplay between intrinsic conformational properties and the surrounding solvent in determining the final structure. nih.govresearchgate.net

In contrast, the Gly-Pro sequence tends to favor more extended structures, such as the polyproline-II (PP-II) helix, which is a left-handed helix that is a fundamental component of the collagen triple helix. nih.gov Glycine, with its minimal side chain (a single hydrogen atom), provides the necessary flexibility to accommodate the tight packing required in these structures. nih.govnih.gov In transmembrane proteins, glycine and proline residues are surprisingly common and can induce kinks in helices, which facilitates the structural rearrangements needed for protein function. nih.gov The presence of glycine in transmembrane helices, often in GxxxG motifs, facilitates close helix-helix packing, which is crucial for the stability of the tertiary and quaternary structure. nih.gov

This compound as a Scaffold for Collagen Mimetic Peptide Design

The repeating Gly-X-Y triplet is the hallmark of collagen's primary structure, where X and Y are frequently proline and hydroxyproline (B1673980), respectively. nih.govacs.org The simple tripeptide this compound and its related sequences, like Pro-Pro-Gly and Pro-Hyp-Gly, serve as foundational scaffolds for designing collagen mimetic peptides (CMPs). biosyn.comontosight.ai These synthetic peptides are invaluable tools for investigating the structure, stability, and function of natural collagens and for developing novel biomaterials. biosyn.comnih.gov The fundamental requirement for designing CMPs is the (Gly-X-Y)n sequence pattern, which allows for the formation of the characteristic triple helix. nih.gov

Engineering Triple-Helical Structures Based on this compound Analogs

The ability to form a stable triple helix is a key feature of engineered CMPs. The stability of these structures is highly dependent on the specific amino acid sequence and the length of the peptide. Peptides with repeating (Gly-Pro-Pro)n sequences can form triple helices, though they are significantly less stable than those containing (Gly-Pro-Hyp)n repeats. nih.gov For example, (Gly-Pro-Pro)₁₀ has a melting temperature (Tm) of about 27°C, whereas (Gly-Pro-Hyp)₁₀ melts at a much higher 68°C. nih.gov

Researchers have engineered a wide variety of CMPs by introducing different amino acids into the X and Y positions of the Gly-X-Y triplet to modulate triple helix stability. nih.gov For instance, incorporating charged residues like arginine (Arg) in the Y-position of a Gly-Pro-Yaa triplet can be as stabilizing as hydroxyproline in a Gly-Pro-Hyp-rich environment. researchgate.net However, multiple contiguous Gly-Pro-Arg triplets can be destabilizing due to charge repulsion. researchgate.net The use of templates, such as Kemp triacid (KTA), to assemble three peptide chains can significantly enhance triple helix stability and reduce the minimum peptide length required for formation. ias.ac.in

Below is a table summarizing the melting temperatures (Tm) of various engineered collagen mimetic peptides, illustrating the impact of sequence variation on triple helix stability.

| Peptide Sequence | Melting Temperature (Tm) | Source |

| (Gly-Pro-Hyp)₆ | 10°C | nih.gov |

| (Gly-Pro-Pro)₁₀ | ~27°C | nih.gov |

| Ac-(Gly-Pro-Hyp)₈-Gly-Gly-Tyr-NH₂ | 50.0°C | acs.org |

| (Gly-Pro-Hyp)₁₀ | 68°C | nih.gov |

| KTA-[Gly-(Gly-Pro-Nleu)₆-NH₂]₃ | 33°C | ias.ac.in |

| KTA-[Gly-(Gly-Pro-Nleu)₉-NH₂]₃ | 47°C | ias.ac.in |

This table is interactive. You can sort and filter the data.

Investigation of Inter-Chain Hydrogen Bonding and Stabilization in Collagen Models

The stability of the collagen triple helix is critically dependent on a network of inter-chain hydrogen bonds. nih.govrsc.org The primary hydrogen bond forms between the amide proton of a glycine residue and the carbonyl oxygen of the residue in the X position of an adjacent polypeptide chain. rsc.orgnih.gov Because proline and hydroxyproline lack an amide proton, glycine is required at every third position to allow for this crucial interaction in the tightly packed core of the helix. nih.govrsc.org

The hydroxylation of proline to form hydroxyproline (Hyp), particularly in the Y position, significantly stabilizes the triple helix. nih.gov While it was initially thought that this stabilization was due to direct hydrogen bonding of the hydroxyl group, it is now understood that water-mediated hydrogen bonds play a crucial role. researchgate.net The hydroxyl group of Hyp can participate in a hydrogen-bonded water bridge, connecting to the carbonyl groups of the peptide backbone. researchgate.netdergipark.org.tr Models have also been proposed where the hydroxyl group of hydroxyproline forms a direct inter-chain hydrogen bond with a carbonyl group of glycine in an adjacent chain, which would require a cis peptide bond between glycine and proline. capes.gov.br

Furthermore, the stereochemistry of modifications to proline is critical. For example, (2S,4R)-hydroxyproline (Hyp) in the Y position stabilizes the helix, while (2S,4S)-hydroxyproline (hyp) in the X position is destabilizing. nih.govrcsb.org The introduction of other residues can also influence stability through hydrogen bonding; for instance, it has been hypothesized that the hydroxyl group of threonine can form a hydrogen bond with the hydroxyl group of 4(R)-hydroxyproline when they are in adjacent positions, contributing to helix stability. nih.gov

Self-Assembly Mechanisms of Collagen Mimetic Peptides

The self-assembly of collagen mimetic peptides (CMPs) into higher-order structures like fibrils is a multi-step process that mimics the natural formation of collagen fibers. nih.govresearchgate.net This process typically begins with the folding of three individual peptide chains into a triple helix, which then act as protomers for further assembly. researchgate.net The design of the CMPs can be tailored to drive this assembly process. For example, creating "sticky ends" by having charged residues at the termini of the peptide can promote a staggered, head-to-tail assembly of triple helices into longer fibrils. nih.govresearchgate.net

The self-assembly can be influenced by various factors, including the peptide sequence, concentration, and the presence of specific domains. Introducing a central core of Pro-Hyp-Gly repeats flanked by charged domains can lead to the formation of D-periodic collagen-mimetic microfibers. biosyn.comresearchgate.net The Pro-Hyp-Gly sequence provides the necessary thermodynamic stability for the triple helix, which is a prerequisite for higher-order assembly. biosyn.comresearchgate.net

Amphiphilic CMPs, created by conjugating a hydrophobic tail to a collagen-mimetic peptide sequence, can self-assemble into nanofibers. acs.org Similarly, attaching hydrophilic domains, such as a series of aspartic acid residues, to the end of a (Gly-Pro-Hyp)m sequence can induce the formation of well-ordered nanospherical structures. rsc.org The length of both the hydrophobic/hydrophilic domain and the collagenous sequence can be used to modulate the morphology of the final self-assembled structures. rsc.org

Development of Peptide Mimetics and Peptidomimetics Incorporating this compound Features

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability. The structural features of this compound and related sequences, particularly their propensity to form specific turn structures, have been incorporated into the design of novel peptidomimetics. acs.org For example, the Pro-Gly sequence is known to induce β-turns, and this feature has been exploited in the development of peptidomimetics that target specific biological processes. nih.govresearchgate.net

One approach to creating peptidomimetics is to use a rigid scaffold to constrain a peptide sequence into a desired conformation. For instance, a pyrrolidine-based scaffold has been used to create molecules that mimic the turn structures commonly observed in D-Pro-Gly-containing peptides. acs.orgnih.gov By attaching peptide strands to this scaffold, researchers have been able to create peptidomimetics with defined C2-symmetric turn structures stabilized by intramolecular hydrogen bonds. acs.orgnih.gov

Another strategy involves replacing the amide bonds of the peptide backbone with more stable linkages, such as a chloroalkene structure, to create alkene-type peptidomimetics. researchgate.net This modification can restrict the conformational freedom of the molecule and enhance its stability. For example, replacing the Gly-Pro amide bond with an (E)-alkene was explored to lock the trans conformation and potentially stabilize the collagen triple helix, although in this specific case it resulted in destabilization. acs.org The development of peptidomimetics based on the neuropeptide Pro-Leu-Gly-NH2 has also been a fruitful area of research, leading to the creation of allosteric modulators for the dopamine (B1211576) D2 receptor. beilstein-journals.orgnih.gov These studies have used conformationally constrained analogs to test hypotheses about the bioactive conformation of the parent peptide, such as the type II β-turn. nih.gov

Rational Design Approaches for Conformationally Constrained this compound Analogs

The rational design of conformationally constrained analogs of this compound is a key area of research aimed at enhancing the biological activity, stability, and receptor selectivity of peptides. The inherent flexibility of the glycine residues and the defined turn-inducing nature of proline in the Pro-Gly sequence make this tripeptide an ideal starting point for introducing structural constraints. figshare.comaip.org These constraints reduce the number of accessible conformations, ideally locking the peptide into a bioactive shape.

One primary approach involves the strategic substitution of amino acids or modification of the peptide backbone. For instance, replacing a glycine residue with a more sterically hindered amino acid can restrict rotational freedom. A notable example is the development of analogs of Gly-Pro-Glu (GPE), where modifications to the proline ring or substitution of glycine aim to improve resistance to enzymatic degradation and enhance neuroprotective effects. researchgate.netresearchgate.net

Another powerful technique is the introduction of cyclic structures. Cyclization can be achieved through the formation of disulfide bridges by incorporating cysteine residues or through the creation of lactam bridges. nih.gov These cyclic analogs often exhibit increased potency and selectivity due to their rigidified conformation.

Furthermore, the use of peptidomimetics, where the peptide bonds are replaced with non-natural linkers, offers another avenue for conformational control. For example, the replacement of an amide bond with an (E)-alkene can remove hydrogen bonding sites and enforce a specific geometry, which has been explored in the context of collagen mimics. vt.edu Computational methods, such as molecular dynamics simulations and quantum chemistry calculations, are instrumental in rationally designing these constrained analogs by predicting their conformational preferences and interaction energies. rsc.org

A summary of rational design approaches is presented below:

| Design Approach | Description | Example Application |

| Amino Acid Substitution | Replacing residues with others that induce specific secondary structures or provide steric hindrance. | Substitution in GPE analogs to increase stability. researchgate.netresearchgate.net |

| Backbone Cyclization | Creating cyclic peptides via disulfide or lactam bridges to restrict conformational freedom. | Development of potent and selective dynorphin (B1627789) A analogs. nih.gov |

| Peptidomimetics | Replacing peptide bonds with non-natural linkers to enforce specific geometries. | Use of (E)-alkene isosteres in collagen mimics. vt.edu |

| Incorporation of Constrained Residues | Introducing residues like D-Proline to promote specific turn structures. nih.gov | Inducing β-hairpin formation in peptidomimetics. scispace.com |

Exploitation of the this compound Motif for Novel Peptide Architectures

The Pro-Gly sequence is a well-established motif for inducing specific secondary structures, particularly β-turns, which are crucial for the folding and function of many proteins. figshare.comnih.gov This inherent structural propensity is widely exploited in the design of novel peptide architectures with tailored functions.

The Pro-Gly motif's ability to direct a β-turn is fundamental in constructing β-hairpin structures. figshare.comresearchgate.net These hairpins can serve as scaffolds for presenting functional amino acid side chains in a defined spatial arrangement, mimicking the binding epitopes of larger proteins. By flanking a sequence with a Pro-Gly motif, researchers can induce a hairpin fold, creating a conformationally defined molecule with potential applications in drug design and materials science. nih.gov

In the realm of biomaterials, the repetitive (Pro-Gly-Gly)n sequence has been shown to adopt polyproline II helices that can self-assemble into well-ordered structures, such as double-layered sheets. biorxiv.org This self-assembly property is being explored for the creation of novel biomaterials with controlled nanostructures. The proline residues are typically exposed on the exterior of these assemblies, while the glycine residues form the core. biorxiv.org

Furthermore, the Pro-Gly motif is a key component in the design of collagen-mimetic peptides. Collagen, the most abundant protein in mammals, has a characteristic triple-helical structure often composed of repeating Gly-Pro-Xaa sequences. Synthetic peptides containing the Pro-Gly motif are used to study the principles of collagen folding and stability and to develop artificial collagen-like materials for biomedical applications.

The table below highlights the exploitation of the Pro-Gly motif in creating new peptide structures:

| Peptide Architecture | Role of Pro-Gly Motif | Research Finding |

| β-Hairpins | Induces a β-turn, directing the peptide backbone to fold back on itself. | The Pro-Gly sequence is more prominent than Gly-Pro for β-turn formation. aip.orgnih.gov |

| Self-Assembling Peptides | The (Pro-Gly-Gly)n repeat leads to the formation of polyproline II helices that assemble into sheets. biorxiv.org | Peptides with the (Pro-Gly-Gly)N sequence form double-layered sheets. biorxiv.org |

| Collagen Mimetics | Forms the basis of the repeating Gly-Pro-Xaa sequence required for triple helix formation. | Single crystals of (Pro-Pro-Gly)10 have been used as a structural model for collagen. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Pro-Gly-Gly-OH and verifying its structural integrity?

- Answer : this compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Structural verification requires techniques like nuclear magnetic resonance (NMR) for sequence confirmation and high-performance liquid chromatography (HPLC) to assess purity (>95%, as per common standards for peptide synthesis). Stability under synthesis conditions should be monitored, particularly avoiding strong oxidizing agents that may degrade the peptide . Mass spectrometry (MS) is critical for confirming molecular weight and detecting side products .

Q. How can researchers assess the stability of this compound under experimental storage conditions?

- Answer : Stability tests should include accelerated degradation studies under varying temperatures (e.g., 4°C, 25°C) and pH levels. Use HPLC to quantify degradation products over time. For long-term storage, lyophilization and storage at -20°C in inert atmospheres (argon/nitrogen) are recommended to prevent oxidation. Avoid incompatible materials like strong acids/alkalis during handling .

Q. What analytical techniques are essential for characterizing this compound in solution?

- Answer : Circular dichroism (CD) spectroscopy can probe secondary structure (e.g., proline-induced rigidity). Dynamic light scattering (DLS) or size-exclusion chromatography (SEC) may assess aggregation propensity. For quantification, UV-Vis spectroscopy (using tyrosine/tryptophan absorbance) or amino acid analysis (AAA) post-hydrolysis are reliable .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies may arise from variations in peptide purity, buffer composition, or assay conditions. Implement rigorous batch-to-batch quality control (e.g., HPLC, MS) and standardize assay protocols. Use positive controls (e.g., Z-Gly-Pro-AMC for protease activity studies) and replicate experiments across independent labs. Statistical meta-analysis of published data can identify confounding variables .

Q. What strategies optimize the use of this compound in enzyme kinetic studies to minimize substrate inhibition?

- Answer : Perform preliminary dose-response assays to identify non-inhibitory concentration ranges. Use Michaelis-Menten kinetics with Lineweaver-Burk plots to calculate and . If inhibition occurs, employ mixed-model equations or switch to continuous assays (e.g., fluorogenic substrates like Z-Gly-Pro-AMC derivatives for real-time monitoring) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with target enzymes?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding modes and conformational stability. Validate models with mutagenesis studies targeting predicted interaction residues. Compare results with structural analogs (e.g., cyclo-gly-pro derivatives) to identify conserved binding motifs .

Q. What ethical and methodological considerations apply when extending this compound studies to preclinical models?

- Answer : Follow NIH guidelines for preclinical research, including blinding, randomization, and power analysis to ensure statistical validity. Document peptide purity (>99% via HPLC) and endotoxin levels. For in vivo studies, justify sample sizes using ethical frameworks like the "3Rs" (Replacement, Reduction, Refinement) .

Methodological Notes

- Safety Protocols : Always adhere to GHS guidelines (e.g., wear gloves, avoid inhalation) due to potential respiratory or dermal irritation .

- Data Reproducibility : Use platforms like Zenodo to share raw HPLC/NMR files, ensuring transparency .

- Literature Review : Leverage Google Scholar’s advanced search with terms like "this compound kinetics" or "tripeptide protease substrate" to filter high-impact studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.